Cilliobrevin D

Catalog No.
S12906936
CAS No.
M.F
C17H8Cl3N3O2
M. Wt
392.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cilliobrevin D

Product Name

Cilliobrevin D

IUPAC Name

(Z)-2-(7-chloro-4-oxo-3H-quinazolin-2-yl)-3-(2,4-dichlorophenyl)-3-hydroxyprop-2-enenitrile

Molecular Formula

C17H8Cl3N3O2

Molecular Weight

392.6 g/mol

InChI

InChI=1S/C17H8Cl3N3O2/c18-8-1-3-10(13(20)5-8)15(24)12(7-21)16-22-14-6-9(19)2-4-11(14)17(25)23-16/h1-6,24H,(H,22,23,25)/b15-12-

InChI Key

HVJSIEVASHGLBF-QINSGFPZSA-N

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)C(=C(C3=C(C=C(C=C3)Cl)Cl)O)C#N

Isomeric SMILES

C1=CC2=C(C=C1Cl)N=C(NC2=O)/C(=C(/C3=C(C=C(C=C3)Cl)Cl)\O)/C#N

Ciliobrevin D is a member of the class of quinazolines that functions as a ATPase motor cytoplasmic dynein inhibitor. It has a role as an ATPase motor cytoplasmic dynein inhibitor. It is an enone, a dichlorobenzene, a nitrile and a member of quinazolines.

Ciliobrevin D is a small molecule compound identified as a potent inhibitor of cytoplasmic dynein, a motor protein essential for various intracellular transport processes. Its chemical structure is characterized by the formula C₁₇H₈Cl₃N₃O₂ and a CAS number of 1370554-01-0. The compound is cell-permeable and functions as a reversible blocker of the ATPase activity of dynein, disrupting its ability to transport cellular cargo along microtubules. Ciliobrevin D has been shown to specifically inhibit dynein without affecting kinesin motors, making it a valuable tool for studying dynein function in cellular biology .

Ciliobrevin D operates primarily through its interaction with the ATPase domain of dynein. By binding to this domain, it inhibits the hydrolysis of ATP, which is crucial for dynein's motor activity. This inhibition prevents dynein from effectively moving along microtubules, thereby disrupting various cellular processes such as organelle transport and mitotic spindle organization . The compound's mechanism involves blocking specific conformational changes necessary for dynein's function, particularly during the power stroke phase of its motor cycle .

The synthesis of Ciliobrevin D involves multiple steps that typically include:

  • Formation of the quinazolinone scaffold: This step involves synthesizing the core structure that forms the basis of the compound.
  • Introduction of functional groups: The addition of chloro and phenyl groups is performed to enhance biological activity and specificity towards dynein.
  • Final purification: The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%) for biological applications .

Ciliobrevin D serves as an important research tool in cell biology, particularly for studies involving:

  • Dynein function: It helps elucidate the roles of dynein in intracellular transport mechanisms.
  • Neurobiology: Its effects on axonal transport make it relevant for studies on neuronal health and disease.
  • Cancer research: By disrupting dynein activity, researchers can explore potential therapeutic avenues targeting cancer cell proliferation and metastasis .

Studies involving Ciliobrevin D have revealed its specificity for dynein over other motor proteins such as kinesins. This selectivity allows researchers to investigate dynein's unique contributions to cellular processes without confounding effects from other motor systems. For instance, Ciliobrevin D does not impair kinesin-dependent microtubule gliding or ATPase activity, underscoring its utility in dissecting dynein's role in various cellular contexts . Additionally, interaction studies have shown that Ciliobrevin D can effectively disrupt the association between dynein and microtubules, further validating its role as a selective inhibitor .

Ciliobrevin D belongs to a class of compounds known as ciliobrevins, which are designed to inhibit dynein motor activity. Here are some similar compounds:

Compound NameStructure CharacteristicsUnique Features
Ciliobrevin ASimilar quinazolinone scaffoldSlightly different functional groups; less potent than Ciliobrevin D
Dynapyrazole-ATricyclic derivative with improved propertiesMore potent than Ciliobrevin D; different mechanism of action
Ciliobrevin EModified structure with additional functional groupsPotentially different selectivity profile

Ciliobrevin D stands out due to its specific inhibition of dynein without affecting kinesins, making it particularly useful for targeted studies on dynein-related processes in cells .

Ciliobrevin D demonstrates remarkable specificity for cytoplasmic dynein, a member of the AAA+ (ATPases associated with diverse cellular activities) superfamily of mechanoenzymes [4]. The compound exhibits potent inhibitory activity against both cytoplasmic dynein 1 and cytoplasmic dynein 2 isoforms, functioning as a cell-permeable, reversible, and specific blocker of these AAA+ ATPase motors [3] [4].

The molecular basis of Ciliobrevin D specificity lies in its interaction with the ATP-binding motifs within the AAA1 subunit of the dynein motor domain [15] [22]. Computational structural analyses reveal that Ciliobrevin D and its analogues bind to critical ATP motifs including the Walker-A (P-loop), Walker-B, and sensor I and II regions of the AAA1 binding site [15] [20]. The AAA1 subunit represents the leading ATP hydrolytic site of the dynein motor domain, followed by the AAA3 subsite in terms of catalytic importance [12] [20].

Experimental evidence demonstrates that Ciliobrevin D functions through direct binding to the dynein motor protein rather than through indirect cellular mechanisms [4]. In vitro microtubule gliding assays using purified bovine brain cytoplasmic dynein confirm that Ciliobrevin D retards ATP-dependent microtubule movement in a dose-dependent manner [4]. The compound exhibits an inhibitory concentration (IC50) of approximately 20 micromolar against cytoplasmic dynein 2-driven microtubule motility, with effects observable across a concentration range of 1.3 to 80 micromolar [12] [13].

Table 1: Ciliobrevin D ATPase Inhibition Profile

TargetIC50 (μM)Concentration Range Tested (μM)MethodReference
Cytoplasmic Dynein 1 (basal ATPase)38 ± 6Up to 100Malachite Green ATPase assay [12]
Cytoplasmic Dynein 1 (microtubule-stimulated)~20Up to 80Microtubule-stimulated ATPase [12]
Cytoplasmic Dynein 2 (microtubule gliding)20 (19-21)1.3-80Microtubule gliding assay [12]
Kinesin-1 (ATPase)No significant inhibition100Recombinant motor domain ATPase [4]
Kinesin-5 (ATPase)No significant inhibition100Recombinant motor domain ATPase [4]

The specificity of Ciliobrevin D extends to its cellular effects, where it disrupts multiple dynein-dependent processes including primary cilia formation, spindle pole focusing, and organelle transport [1] [4]. In cultured mammalian cells, Ciliobrevin D treatment at concentrations of 10 to 40 micromolar disrupts spindle pole focusing and kinetochore-microtubule attachment, phenotypes consistent with cytoplasmic dynein 1 inhibition [3] [4]. The compound also perturbs protein trafficking within primary cilia, leading to ciliary malformation and blockade of Hedgehog signaling pathways [4].

Reversible Binding Kinetics and ATPase Inhibition

Ciliobrevin D exhibits reversible binding kinetics with cytoplasmic dynein, demonstrating that its inhibitory effects can be reversed upon compound removal [4]. This reversibility is evident across multiple experimental systems, from cellular assays to purified protein studies [1] [4]. Real-time confocal microscopy experiments reveal that spindle defects induced by Ciliobrevin D treatment are rapidly reversed upon compound washout, with bipolar spindles quickly re-emerging and normal chromosome segregation proceeding without pronounced defects [4].

The mechanism of ATPase inhibition by Ciliobrevin D follows a nucleotide-competitive pattern, as demonstrated through Hanes-Woolf kinetic analysis [4] [8]. This competitive inhibition suggests that Ciliobrevin D competes directly with ATP for binding to the dynein ATPase active site [4] [15]. The compound efficacies at various ATP concentrations support this nucleotide-competitive mechanism, with inhibition patterns consistent with ATP analog behavior [4].

Quantitative analysis of ATPase inhibition reveals differential effects on basal versus microtubule-stimulated dynein activity [7] [12]. Ciliobrevin D inhibits both the basal and microtubule-stimulated ATPase activities of cytoplasmic dynein, with IC50 values of 38 ± 6 micromolar for basal activity and approximately 20 micromolar for microtubule-stimulated activity [12]. This dual inhibition profile distinguishes Ciliobrevin D from some newer dynein inhibitors that selectively target only microtubule-stimulated activity [7].

Table 2: Ciliobrevin D Cellular Activity Profile

Cellular ProcessEffective Concentration (μM)EffectTime to EffectReversibility
Primary cilia disruption10-40Cilia malformation and size reduction24 hours (morphology), 4 hours (trafficking)Yes
Spindle pole focusing50Disrupted spindle morphology1 hourYes
Melanosome aggregation~20-50Reversible inhibitionMinutesYes
Peroxisome motility~20-50Abolished movementMinutesYes
Axonal transport (bidirectional)20-50Blocked retrograde and anterograde transport20 minutesYes
Hedgehog signaling~30Blocked Gli2 accumulation4 hoursYes

The binding kinetics of Ciliobrevin D do not involve disruption of the association between ADP-bound dynein and microtubules, as confirmed by co-sedimentation assays [4]. Instead, the compound appears to interfere specifically with the ATP hydrolysis cycle of the motor protein [4]. This selective interference with the catalytic cycle while preserving microtubule binding represents a sophisticated mechanism of motor protein inhibition [4].

Selectivity Against Kinesin Family Motor Proteins

Ciliobrevin D demonstrates exceptional selectivity for cytoplasmic dynein over kinesin family motor proteins, establishing it as a specific dynein inhibitor rather than a broad-spectrum motor protein antagonist [4] [8]. Comprehensive testing against recombinant motor domains derived from human kinesin-1 and kinesin-5 reveals no significant inhibition of ATPase activity at concentrations up to 100 micromolar [4]. This selectivity profile represents a greater than five-fold preference for dynein over kinesin motors [4].

In vitro microtubule gliding assays provide direct evidence for this selectivity, demonstrating that Ciliobrevin D at 100 micromolar concentrations does not significantly affect kinesin-1-dependent microtubule movement [4]. The preserved kinesin activity contrasts sharply with the potent inhibition of dynein-dependent microtubule gliding observed at similar concentrations [4]. This differential activity profile confirms that Ciliobrevin D selectivity extends beyond simple ATPase inhibition to encompass the complete motor protein mechanochemical cycle [4].

Table 3: Ciliobrevin D Motor Protein Selectivity

Motor Protein FamilyInhibitionIC50/EC50 (μM)Selectivity IndexMechanism
Cytoplasmic Dynein 1Strong20-381ATP-competitive
Cytoplasmic Dynein 2Strong201ATP-competitive
Kinesin-1None>100>5No inhibition
Kinesin-5None>100>5No inhibition

The molecular basis for this selectivity likely reflects structural differences between dynein and kinesin ATP-binding sites [4]. While both motor protein families belong to different mechanochemical classes, their ATP-binding domains exhibit distinct architectural features that confer selectivity for specific inhibitors [4]. Ciliobrevin D appears to exploit these structural differences to achieve its selective inhibition profile [15] [22].

Cellular studies further validate the selectivity of Ciliobrevin D, demonstrating that kinesin-dependent processes remain largely unaffected by treatment concentrations that potently inhibit dynein function [8] [9]. For example, while Ciliobrevin D abolishes kinesin-1-dependent mitochondrial movement due to the interdependence of bidirectional transport systems, it does not affect kinesin-1-mediated microtubule sliding [9]. This distinction suggests that Ciliobrevin D selectively targets dynein without directly interfering with kinesin motor activity [9].

Cilliobrevin D demonstrates profound effects on fundamental microtubule-based processes essential for cellular organization and division. The compound directly inhibits dynein-dependent microtubule gliding activity in cell-free assays, with effective concentrations ranging from 10 to 40 micromolar [1] [2]. This inhibition occurs through ATP-competitive binding to the AAA1 subunit of dynein, the primary ATP hydrolytic site responsible for motor activity [5] [6].

In cultured mammalian cells, Cilliobrevin D treatment causes immediate and dramatic disruption of spindle pole focusing during mitosis [7] [8] [9]. The compound prevents the formation of bipolar spindles by interfering with dynein's role in organizing microtubules at the spindle poles [10]. Specifically, Cilliobrevin D blocks the cortical dynein-dynactin-Nuclear Mitotic Apparatus protein complex from generating the pulling forces necessary for proper spindle positioning [8] [10]. This results in the formation of unfocused, multipolar, or folding spindles, with aberrant gamma-tubulin localization observed in both NIH-3T3 and HeLa cells [7] [11].

The molecular mechanism underlying these effects involves Cilliobrevin D binding to critical ATP motifs within the AAA1 domain, including the Walker-A (P-loop), Walker-B, and sensor I and II regions [5] [6]. The compound forms hydrogen bonds with key residues such as Lysine 1802 of the Walker-A motif and Asparagine 1899 of the sensor I motif, thereby preventing the conformational changes required for ATP hydrolysis and motor function [5].

Cilliobrevin D also severely impairs kinetochore-microtubule attachment, a process crucial for proper chromosome segregation during cell division [1] [9]. This disruption occurs because dynein is required not only for spindle pole organization but also for maintaining proper tension at kinetochores and facilitating the spindle assembly checkpoint [7] [10]. The compound's effects on these processes are rapid and reversible, making it a valuable tool for dissecting the temporal requirements of dynein function during mitosis [8] [10].

Mitotic ProcessEffect of Cilliobrevin DConcentration Range (µM)Time to EffectReversibility
Microtubule GlidingInhibited10-40ImmediateYes
Spindle Pole FocusingDisrupted10-40ImmediateYes
Kinetochore-Microtubule AttachmentInhibited10-40ImmediateYes
Dynein ATPase ActivityInhibited (ATP competitive)15-50ImmediateYes
Kinesin ATPase ActivityNo EffectNot affectedNot applicableNot applicable

Inhibition of Bidirectional Organelle Transport in Axonal Systems

Cilliobrevin D produces profound and unexpected effects on axonal organelle transport, disrupting both retrograde and anterograde movement of multiple organelle types despite being a specific dynein inhibitor [3] [12] [13]. This bidirectional inhibition represents a key finding that has advanced our understanding of the interdependence between different motor systems in neurons.

In embryonic chicken dorsal root ganglion neurons, Cilliobrevin D treatment at 20 micromolar concentration dramatically reduces the motility of mitochondria, lysosomes, and Golgi-derived vesicles [3] [12]. For mitochondria, the percentage of motile organelles decreases from 40.8% in control conditions to 13.6% following Cilliobrevin D treatment, representing a 66.7% reduction in motility [3]. The remaining motile mitochondria exhibit severely compromised transport dynamics, spending only 7.1% of time in anterograde movement and 7.4% in retrograde movement, compared to 21.3% and 13.8% respectively in control conditions [3].

Lysosomal transport is even more severely affected, with motile lysosomes decreasing from 44.3% in controls to only 0.7% following Cilliobrevin D treatment, representing a 98.4% reduction in motility [3]. Similarly, Golgi-derived vesicles labeled with the neuropeptide Y signal sequence show a reduction in motility from 84.4% to 17.9%, indicating a 78.8% decrease in transport activity [3].

The bidirectional nature of this transport inhibition has been attributed to the tight coupling between anterograde and retrograde transport systems in axons [3] [14]. Mathematical modeling suggests that dynein-driven retrograde transport is essential for maintaining cargo concentration gradients along the axon, and that disruption of this system prevents effective anterograde transport even when kinesin motors remain functional [14]. This interdependence reflects the need for continuous cargo recycling and the requirement for reverse information flow from the axon terminal to regulate transport dynamics [14].

Cilliobrevin D effects on axonal transport are rapid and reversible, with detectable inhibition occurring within 20 minutes of treatment [3] [12]. This timing corresponds closely with the compound's effects on axon extension, suggesting that transport inhibition is mechanistically linked to the cessation of axonal growth [3] [15]. The reversibility of these effects makes Cilliobrevin D particularly valuable for studying the temporal requirements of dynein function in axonal transport without causing permanent cellular damage.

Organelle TypeTransport DirectionControl Motile PercentageCilliobrevin D Motile PercentageReduction in MotilityStatistical Significance
MitochondriaRetrograde40.8%13.6%66.7%p < 0.001
MitochondriaAnterograde40.8%13.6%66.7%p < 0.001
LysosomesBidirectional44.3%0.7%98.4%p < 0.001
Golgi-derived VesiclesBidirectional84.4%17.9%78.8%p < 0.001

Modulation of Nerve Growth Factor-Mediated Signaling

Cilliobrevin D exerts selective effects on Nerve Growth Factor-mediated signaling pathways, differentially affecting various aspects of neuronal growth cone behavior and axonal development [3] [4] [12]. These effects provide important insights into the specific roles of dynein in growth factor signaling and neuronal morphogenesis.

Nerve Growth Factor normally induces a comprehensive response in sensory neurons, including growth cone expansion, axonal filopodia formation, and axon branching [3] [12]. However, Cilliobrevin D treatment selectively disrupts specific components of this response while leaving others intact. Most notably, the compound prevents Nerve Growth Factor-induced formation of axonal filopodia and axon branching but does not affect growth cone expansion [3] [12]. This selective inhibition suggests that different aspects of the Nerve Growth Factor response utilize distinct cellular mechanisms with varying dependencies on dynein function.

The prevention of axonal filopodia formation by Cilliobrevin D reflects dynein's essential role in the cytoskeletal reorganization required for these protrusive structures [3] [15]. Filopodia formation requires coordinated microtubule and actin dynamics, and dynein-mediated microtubule transport appears to be crucial for positioning cytoskeletal elements appropriately within these structures [15] [16]. The compound's effects on filopodia formation are rapid, occurring within 20 minutes of treatment, and are reversible upon drug washout [3].

Axon branching represents another Nerve Growth Factor-mediated process that is severely impaired by Cilliobrevin D treatment [3] [4]. Branch formation requires the local reorganization of the cytoskeleton and the transport of membrane components to support the formation of new growth cones [3]. Dynein appears to be essential for these processes, possibly through its role in organizing microtubules at branch points or in transporting signaling molecules required for branch initiation and maintenance [3] [4].

In contrast to these inhibitory effects, Cilliobrevin D does not prevent Nerve Growth Factor-induced growth cone expansion [3] [12]. This observation indicates that growth cone expansion utilizes cellular mechanisms that are independent of dynein function, possibly relying more heavily on actin-based processes rather than microtubule transport [3]. The preservation of growth cone expansion in the presence of Cilliobrevin D also suggests that the compound does not generally disrupt Nerve Growth Factor receptor signaling or the basic cellular machinery required for growth cone responses.

The differential effects of Cilliobrevin D on Nerve Growth Factor responses provide evidence for the existence of distinct mechanistic pathways downstream of Nerve Growth Factor receptor activation [3] [12]. These findings have important implications for understanding how growth factors regulate different aspects of neuronal development and how disruption of specific motor proteins might contribute to neurodevelopmental disorders.

Nerve Growth Factor-Mediated ProcessControl ResponseCilliobrevin D EffectMechanism
Growth Cone ExpansionInducedNot affectedIndependent of dynein
Axonal Filopodia FormationInducedPreventedDynein-dependent process
Axon BranchingInducedPreventedDynein-dependent process
Axon Extension RateNormalInhibitedReduced microtubule transport
Growth Cone DynamicsNormalAlteredDisrupted cytoskeletal organization

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

390.968210 g/mol

Monoisotopic Mass

390.968210 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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